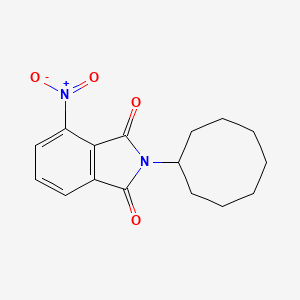
2-cyclooctyl-4-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclooctyl-4-nitro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12665706 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
One area of research focuses on the chemical synthesis and reactivity of isoindole-1,3-dione derivatives. Studies have explored the intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts, leading to the preparation of novel butenolide derivatives with a 2-hydroxyimino-substituent, demonstrating unique reactivity patterns and providing insights into the synthesis of complex organic molecules (Ansell, Moore, & Nielsen, 1971). Additionally, palladium-catalyzed methodologies have been developed for the synthesis of isoindole-1,3-diones, offering efficient routes to this class of heterocycles with broad functional group tolerance (Worlikar & Larock, 2008).
Biological Activities and Pharmaceutical Applications
Research has also been directed towards understanding the biological activities of isoindole-1,3-dione derivatives. A study on new N-substituted 1H-isoindole-1,3(2H)-dione derivatives revealed their affinity for cyclooxygenase (COX) enzymes, suggesting potential therapeutic applications in the treatment of inflammation and pain. This study found that certain derivatives exhibited significant COX inhibitory activity, with implications for drug development (Szkatuła et al., 2021).
Material Science and Catalytic Applications
In the realm of materials science, the catalytic activities of derivatives of isoindole-1,3-dione have been investigated. A novel copper(II) dimer with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione demonstrated catalytic efficacy in the oxidation of cyclohexane and benzyl alcohol, showcasing the potential of isoindole-1,3-dione derivatives as catalysts in organic synthesis and industrial applications (Mahmudov et al., 2010).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have furthered our understanding of isoindole-1,3-dione derivatives. Investigations into the IR spectra and structure of phthalimide and its derivatives, including their nitranions, have provided valuable information on the spectral and structural changes accompanying specific chemical transformations, contributing to the fundamental knowledge of the chemical behavior of these compounds (Binev et al., 1999).
Propiedades
IUPAC Name |
2-cyclooctyl-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15-12-9-6-10-13(18(21)22)14(12)16(20)17(15)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLMRJSWVEFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5590360.png)
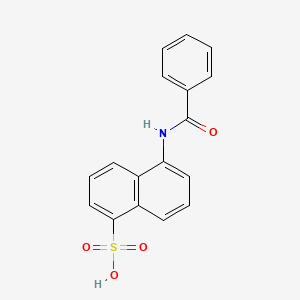
![1-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5590383.png)
![1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5590386.png)
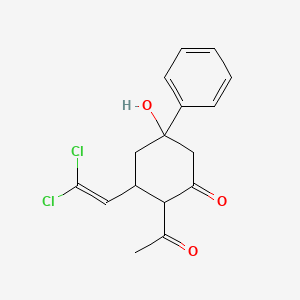
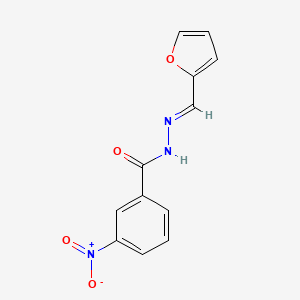
![1-(2-fluorobenzoyl)-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5590414.png)
![(3S*,4S*)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5590416.png)
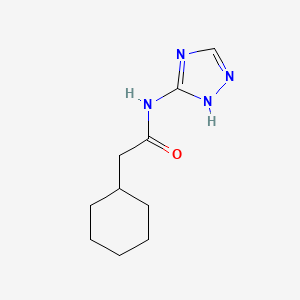
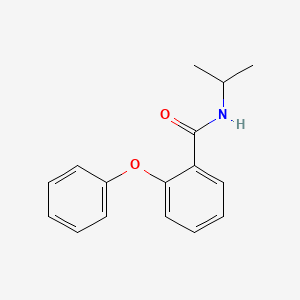
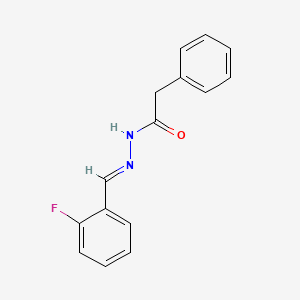
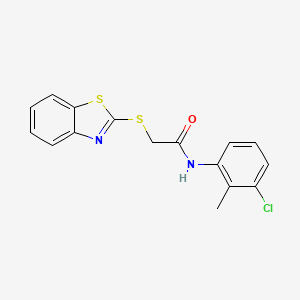
![N-(2,3-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590456.png)
![2-[2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-imidazol-5-yl]phenol](/img/structure/B5590463.png)
